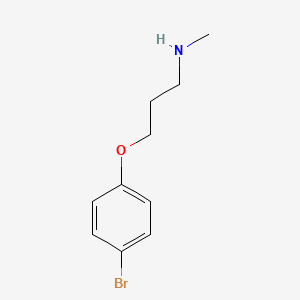

3-(4-bromophenoxy)-N-methylpropan-1-amine

CAS No.: 915922-44-0

Cat. No.: VC2327846

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915922-44-0 |

|---|---|

| Molecular Formula | C10H14BrNO |

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | 3-(4-bromophenoxy)-N-methylpropan-1-amine |

| Standard InChI | InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |

| Standard InChI Key | NWAAIPDSUXUPRE-UHFFFAOYSA-N |

| SMILES | CNCCCOC1=CC=C(C=C1)Br |

| Canonical SMILES | CNCCCOC1=CC=C(C=C1)Br |

Introduction

Chemical Structure and Properties

3-(4-Bromophenoxy)-N-methylpropan-1-amine is an organic compound belonging to the phenoxy-alkylamine class. It consists of a 4-bromophenoxy group connected to a propyl chain that terminates with a methylamine moiety. This structural arrangement confers specific chemical and physical properties that make it valuable in various applications.

Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Physical State at RT | Not specified in literature |

| CAS Number | Not directly specified for free base |

| Salt Forms | Hydrochloride (2138539-50-9), Oxalate (915922-44-0) |

The compound features three key functional groups: a bromine-substituted aromatic ring, an ether linkage, and a secondary amine. The bromine substitution at the para position of the phenoxy group provides an opportunity for further functionalization through various coupling reactions .

Physical and Chemical Properties

While specific physical data for the free base is limited in the available literature, properties can be inferred from its structure and salt forms. The oxalate salt has a molecular weight of 334.16 g/mol and molecular formula C₁₂H₁₆BrNO₅ . The hydrochloride salt has a molecular weight of 280.59 g/mol and molecular formula C₁₀H₁₅BrClNO .

The presence of the bromophenoxy group contributes to the compound's lipophilicity, while the amine group provides basic character. These combined properties influence its solubility profile, with likely good solubility in organic solvents and limited water solubility for the free base. The salt forms, particularly the hydrochloride and oxalate, are developed specifically to enhance aqueous solubility and stability for various applications .

Synthesis Methods

Several synthetic routes can be employed to produce 3-(4-bromophenoxy)-N-methylpropan-1-amine, depending on the starting materials and desired scale.

Williamson Ether Synthesis Approach

Structural Relationships and Analogues

3-(4-Bromophenoxy)-N-methylpropan-1-amine belongs to a broader family of compounds with structural similarities that provide insight into its potential properties and applications.

Relationship to Other Bromine-Containing Compounds

Several related bromine-containing compounds appear in the scientific literature, including:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 3-(4-Bromophenyl)-N-methylpropan-1-amine | 886763-02-6 | C₁₀H₁₄BrN | Direct C-C bond instead of ether linkage |

| 1-(4-Bromophenyl)-N-methylpropan-1-amine | 912906-92-4 | C₁₀H₁₄BrN | Different position of amine group |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | 785762-36-9 | C₁₀H₁₄BrN | Different carbon skeleton |

The key structural difference between 3-(4-bromophenoxy)-N-methylpropan-1-amine and 3-(4-bromophenyl)-N-methylpropan-1-amine is the ether linkage (C-O-C) in the former versus a direct carbon-carbon bond in the latter . This difference significantly affects the conformational flexibility, reactivity, and biological properties of these compounds.

Structure-Activity Relationships

The presence of the ether linkage in 3-(4-bromophenoxy)-N-methylpropan-1-amine provides distinct conformational properties compared to its phenyl analogues. The oxygen atom introduces:

-

Greater distance between the aromatic ring and the amine functionality

-

Increased hydrogen bond acceptor capability

-

Different electronic distribution that affects reactivity patterns

These structural features may confer advantages for specific applications, particularly in pharmaceutical research where such subtle structural differences can significantly impact receptor binding and pharmacokinetic properties.

Applications and Research Findings

Current research indicates several potential applications for 3-(4-bromophenoxy)-N-methylpropan-1-amine and its derivatives.

Synthetic Applications

As a functionalized molecule containing both a bromine atom and an amine group, 3-(4-bromophenoxy)-N-methylpropan-1-amine serves as a versatile building block in organic synthesis:

Research conducted on related compounds has demonstrated the utility of such structures in one-pot catalytic enantioselective allylboration/Mizoroki–Heck reactions, suggesting similar potential for this compound .

Chemical Reactivity

The reactive sites in 3-(4-bromophenoxy)-N-methylpropan-1-amine dictate its chemical behavior and potential transformations.

Aromatic Bromide Reactivity

The bromine atom on the aromatic ring serves as an excellent leaving group in various metal-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Heck reactions with alkenes

These transformations provide routes to more complex derivatives with potential applications in medicinal chemistry and materials science. Research on similar bromophenyl compounds has demonstrated successful coupling reactions under various conditions .

| Hazard Category | Potential Concerns |

|---|---|

| Acute Toxicity | Limited data available; assume moderate toxicity |

| Skin/Eye Irritation | May cause irritation; avoid contact |

| Environmental | Contains bromine; potential environmental persistence |

| Flammability | Expected to be combustible |

While specific hazard data for this compound is limited in the available literature, general principles for handling similar amino compounds should be applied .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume